![molecular formula C20H15ClN2O3 B2756458 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1105244-18-5](/img/structure/B2756458.png)
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, AM-251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Scientific Research Applications
Antimicrobial Agents
Benzofuran derivatives have been identified as promising scaffolds for developing new antimicrobial agents. The unique structural features of benzofuran compounds, such as the one , make them suitable for drug discovery, particularly in the search for efficient antimicrobial candidates . These compounds have been found to be effective against a range of microbes, including Staphylococcus aureus and Escherichia coli , which are common targets for antibiotic development .
Anti-Tumor Activity
Some benzofuran derivatives exhibit significant anti-tumor properties. For instance, certain benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against human ovarian cancer cell lines . This suggests that our compound could potentially be modified or used as a lead compound for developing anti-cancer drugs.
Antiviral Drugs
The benzofuran core is also associated with antiviral activity. Novel benzofuran compounds have been discovered with anti-hepatitis C virus activity, indicating the potential of such structures to be developed into effective therapeutic drugs for hepatitis C and possibly other viral diseases .
Antibacterial Chalcones
Chalcones carrying chlorine atoms, similar to the chloro-substituent in our compound, have demonstrated stronger antibacterial activity against S. aureus than standard drugs. This suggests that the chlorine atom attached to the phenyl ring, as seen in our compound, could enhance antibacterial activity .
Drug Design and Synthesis
The compound’s structure, featuring both benzofuran and isoxazole rings, makes it an interesting candidate for drug design and synthesis. It could serve as a key precursor or scaffold in the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry for the development of new drugs .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Some benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Some benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c1-12-15(21)6-4-7-16(12)22-20(24)11-14-10-19(26-23-14)18-9-13-5-2-3-8-17(13)25-18/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMKXCQVKGFLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide |
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